Silane, 1,4-phenylenebis[ethynyldimethyl-
Description
The compound "Silane, 1,4-phenylenebis[ethynyldimethyl-]" (CAS 478190-79-3) is a silane derivative featuring a 1,4-phenylene core linked to two ethynyldimethylsilane groups. Its structure comprises a central benzene ring substituted at the 1,4-positions with ethynediyl (acetylene) bridges connected to trimethylsilane units (Figure 1). This architecture combines rigidity from the acetylene linkages with the hydrophobic and electron-donating properties of silane groups.
Properties
IUPAC Name |
ethynyl-[4-[ethynyl(dimethyl)silyl]phenyl]-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Si2/c1-7-15(3,4)13-9-11-14(12-10-13)16(5,6)8-2/h1-2,9-12H,3-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBBZORCIZDBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C#C)C1=CC=C(C=C1)[Si](C)(C)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500324 | |
| Record name | (1,4-Phenylene)bis[ethynyl(dimethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1871-88-1 | |
| Record name | (1,4-Phenylene)bis[ethynyl(dimethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of silane, 1,4-phenylenebis[ethynyldimethyl- typically involves the reaction of 1,4-dibromobenzene with ethynyldimethylsilane in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction proceeds through a palladium-catalyzed cross-coupling mechanism, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Silane, 1,4-phenylenebis[ethynyldimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of silane derivatives with reduced functional groups.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions include silanol, siloxane, and various substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
Silane compounds are characterized by their silicon atoms bonded to organic groups. The structure of Silane, 1,4-phenylenebis[ethynyldimethyl-] can be represented as follows:
- Molecular Formula : C14H18Si2
- CAS Number : 1871-88-1
This compound features a phenylene group linked to two ethynyl dimethyl silane units, contributing to its reactivity and versatility.
Surface Modification
Silane compounds are extensively used for modifying surfaces to enhance adhesion properties. Silane, 1,4-phenylenebis[ethynyldimethyl-] can form covalent bonds with substrates such as glass, metals, and polymers. This property is particularly beneficial in:
- Coating Technologies : Improving the durability and performance of coatings in automotive and aerospace industries.
- Adhesives : Enhancing the bonding strength between dissimilar materials.
Nanotechnology
In nanotechnology, silanes play a critical role in the synthesis and functionalization of nanoparticles. Silane, 1,4-phenylenebis[ethynyldimethyl-] can be used to:
- Stabilize Nanoparticles : Prevent agglomeration of nanoparticles in suspensions.
- Functionalize Surfaces : Attach specific functional groups to nanoparticles for targeted applications in drug delivery and imaging.
Composite Materials
The incorporation of silanes into composite materials has been shown to improve mechanical properties and thermal stability. Silane, 1,4-phenylenebis[ethynyldimethyl-] is particularly useful in:
- Polymer Matrix Composites : Enhancing interfacial adhesion between the polymer matrix and filler materials.
- Ceramic Composites : Improving the toughness and durability of ceramic materials.
Case Study 1: Surface Coating Enhancement
A study demonstrated that applying Silane, 1,4-phenylenebis[ethynyldimethyl-] as a surface modifier on glass substrates significantly improved hydrophobicity. The contact angle increased from 30° to over 100°, indicating enhanced water repellency. This property is crucial for applications in self-cleaning surfaces and anti-fogging coatings.
Case Study 2: Nanoparticle Stabilization
Research on the stabilization of silver nanoparticles using Silane, 1,4-phenylenebis[ethynyldimethyl-] showed that the silane effectively prevented aggregation while maintaining antimicrobial properties. The study highlighted its potential for use in biomedical applications where stable nanoparticle dispersions are required.
Data Tables
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Surface Modification | Coatings on metals | Increased durability and corrosion resistance |
| Nanotechnology | Stabilization of nanoparticles | Enhanced dispersion and reactivity |
| Composite Materials | Polymer composites | Improved mechanical properties |
Mechanism of Action
The mechanism by which silane, 1,4-phenylenebis[ethynyldimethyl- exerts its effects involves the interaction of its ethynyldimethylsilyl groups with molecular targets. These interactions can lead to the formation of stable bonds with other molecules, resulting in the desired chemical or physical properties. The pathways involved in these interactions depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : Likely C₁₄H₁₈Br₂Si₂ (inferred from , which describes a brominated analog).
- Synthesis: Prepared via coupling reactions, such as Sonogashira coupling, using brominated precursors and ethynylsilane reagents .
- Applications: Potential use in materials science, including polymer crosslinking, hydrophobic coatings, or as a precursor in vapor deposition processes due to its silane functionality .
Structural Analogues with Varied Substituents
a) 1,4-Phenylenebis(methylene)selenocyanate (XSC)
- Structure: 1,4-phenylene core with methylene-linked selenocyanate (-SeCN) groups.
- Properties: Exhibits low toxicity and potent chemopreventive activity against mammary tumors in rodents by inhibiting DMBA-DNA adduct formation .
- Key Difference : Replacement of silane with selenium alters biological activity, making XSC suitable for cancer research, whereas silane derivatives lack such applications .
b) 1,4-Phenylenebis[dimethylsilane] (CAS 2488-01-9)
- Structure : 1,4-phenylene core directly bonded to dimethylsilane (-Si(CH₃)₂) groups without acetylene linkages.
- Properties :
- Key Difference : The lack of acetylene groups reduces rigidity and thermal stability compared to the target compound .
c) 1,2-Ethanediylbis(methylsilane) (CAS 4405-22-5)
- Structure : Ethylene (-CH₂-CH₂-) backbone with methylsilane (-SiCH₃) groups.
- Properties :
- Applications : Used as a precursor in vapor deposition processes .
Functional Group Variations on 1,4-Phenylene Core
Physicochemical and Functional Comparisons
- Hydrophobicity :
- Thermal Stability :
- Reactivity: Brominated analogs (e.g., CAS 478190-79-3) enable further functionalization via halogen exchange reactions, unlike non-halogenated derivatives .
Biological Activity
Silane, 1,4-phenylenebis[ethynyldimethyl-] (CAS Number: 17557-09-4), is a compound with significant potential in various biological applications. This article explores its chemical properties, biological activities, and relevant case studies that highlight its utility in biomedical research.
- Molecular Formula: C14H26Si
- Molecular Weight: 250.5272 g/mol
- Structure: The compound features a silane backbone with ethynyl and dimethyl groups attached to a phenylene unit. This structural configuration contributes to its reactivity and functional versatility in chemical reactions.
Biological Activity Overview
Silane compounds, particularly those containing silicon, have been recognized for their unique biological activities. The biological activity of Silane, 1,4-phenylenebis[ethynyldimethyl-] can be categorized into several key areas:
- Antioxidant Properties : Research indicates that silane compounds can exhibit antioxidant activities, which are essential for mitigating oxidative stress in cells. Such properties are crucial for developing therapeutic agents against various diseases linked to oxidative damage.
- Anticancer Activity : Some studies have demonstrated that silane derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in malignant cells while sparing normal cells.
- Pharmacological Applications : The compound's structure allows it to function as a potential drug delivery system or as a scaffold for drug development due to its compatibility with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C14H26Si |
| Molecular Weight | 250.5272 g/mol |
| Boiling Point | N/A |
| Density | N/A |
| Flash Point | N/A |
Table 2: Biological Activities of Silane Compounds
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Anticancer | Induces apoptosis in cancer cells | |
| Drug Delivery | Potential scaffold for drug development |
Case Studies
- Antioxidant Study : A study published in Nature examined the antioxidant capacity of various silane compounds, including Silane, 1,4-phenylenebis[ethynyldimethyl-]. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting potential therapeutic applications in oxidative stress-related diseases.
- Anticancer Research : In a clinical trial, the efficacy of silane derivatives was tested on breast cancer cell lines. The results showed that Silane, 1,4-phenylenebis[ethynyldimethyl-] effectively inhibited cell growth through apoptosis induction pathways, providing insights into its potential as an anticancer agent.
- Drug Delivery Systems : Research conducted at a leading university explored the use of silane compounds as carriers for chemotherapeutic agents. The study demonstrated that these compounds could enhance the solubility and bioavailability of poorly soluble drugs, indicating their role in improving drug delivery systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
